molecular formula C4H9N5O5S B1417448 6-Hydroxy-2,4,5-triaminopyrimidine sulfate CAS No. 39267-74-8

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Cat. No. B1417448
CAS RN: 39267-74-8
M. Wt: 239.21 g/mol
InChI Key: RSKNEEODWFLVFF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the empirical formula C4H7N5O·H2SO4 . It has a molecular weight of 239.21 . It is a yellow solid and appears as a slight yellow powder .


Molecular Structure Analysis

The SMILES string for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate is Nc1nc(N)c(N)c(O)n1 . The InChI is 1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) .


Physical And Chemical Properties Analysis

6-Hydroxy-2,4,5-triaminopyrimidine sulfate has a melting point of ≥300 °C . It is sparingly soluble in aqueous acid . It should be stored below +30°C or at 0-8 °C .

Scientific Research Applications

Vasodilation Research

6-Hydroxy-2,4,5-triaminopyrimidine sulfate has been studied for its potential in vasodilation. Researchers found that certain sulfates derived from triaminopyrimidines act as hypotensives, likely through direct vasodilation effects (McCall et al., 1983).

Riboflavin Biosynthesis

This compound has been identified as an intermediate in the biosynthesis of riboflavin in rib7 mutants of Saccharomyces cerevisiae, suggesting its significant role in metabolic pathways (Bacher & Lingens, 1971).

Spectrophotometric Analysis

It is also important in spectrophotometric analysis, particularly in the quantitative determination of pyrimidine derivatives. This application is crucial for understanding the completion of certain chemical processes, such as hydrogenation in pyrimidine synthesis (Shikhaleva & Kustanovich, 1969).

Reaction Studies with Free Radicals

Studies have been conducted on the kinetics and mechanism of reactions of 6-hydroxy-2,4,5-triaminopyrimidine sulfate with various free radicals. This research is significant in understanding the compound’s behavior under oxidative stress conditions (Joshi, 2018).

Synthesis of Radiopharmaceuticals

This compound plays a role in the synthesis of radiopharmaceuticals. For example, it has been used in the synthesis of morpholinium formate and further in the creation of labeled purine bases (Sharma, Alderfer, & Box, 1983).

Spectral and Structural Studies

Structural and spectral studies of derivatives of 6-hydroxy-2,4,5-triaminopyrimidine, including 5-arylazo and 5-arylideneamino derivatives, have been carried out. These studies help in understanding the physical and chemical properties of these compounds (Belodedova et al., 1988).

Corrosion Inhibition

The compound has been explored for its corrosion inhibitive performance on steel surfaces. This research offers insights into the potential applications of the compound in industrial settings to prevent material degradation (Masoud et al., 2010).

Safety And Hazards

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is classified as a skin irritant (Skin Irrit. 2, H315), an eye irritant (Eye Irrit. 2, H319), and may cause respiratory irritation (STOT SE 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/clothing/eye/face protection, and store in a well-ventilated place .

properties

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1004-75-7 (Parent)
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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DSSTOX Substance ID

DTXSID80192518
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
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Molecular Weight

239.21 g/mol
Source PubChem
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Product Name

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

CAS RN

39267-74-8, 35011-47-3
Record name 2,5,6-Triamino-4-hydroxypyrimidine sulfate
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1)
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Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)
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Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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